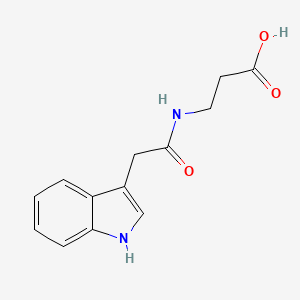N-Indolylacetyl-beta-alanine
CAS No.:
Cat. No.: VC10563063
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H14N2O3 |
|---|---|
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | 3-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C13H14N2O3/c16-12(14-6-5-13(17)18)7-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2,(H,14,16)(H,17,18) |
| Standard InChI Key | ZXSGFGTUYKNDSQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
N-Indolylacetyl-beta-alanine features a hybrid structure comprising an indole ring linked via an acetyl group to the amino group of beta-alanine. The indole moiety contributes aromaticity and hydrogen-bonding capabilities, while the beta-alanine segment introduces carboxylic acid functionality, enhancing solubility in polar solvents. Key physicochemical properties include:
The compound’s dual functional groups enable diverse reactivity. The indole nitrogen can participate in electrophilic substitution, while the carboxylic acid permits salt formation or esterification. Its amphoteric nature—derived from the amino and carboxylic acid groups—facilitates interactions with biological targets, such as enzymes or receptors .
Synthesis and Optimization
The synthesis of N-Indolylacetyl-beta-alanine typically involves a multi-step protocol starting with the acetylation of indole-1-ylacetic acid, followed by coupling with beta-alanine via peptide bond formation. A representative pathway includes:
-
Acetylation of Indole: Indole is treated with chloroacetyl chloride in the presence of a base to yield indol-1-ylacetyl chloride.
-
Amidation with Beta-Alanine: The acyl chloride reacts with beta-alanine in anhydrous dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA), to form the amide bond.
-
Purification: Crude product is purified via recrystallization or column chromatography, achieving >95% purity.
Critical parameters influencing yield and purity include reaction temperature (optimized at 0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 indole to beta-alanine), and solvent choice (polar aprotic solvents enhance coupling efficiency). Industrial-scale production employs continuous-flow reactors to improve reproducibility and scalability.
Biological Activity and Mechanism of Action
The indole ring confers bioactivity by mimicking endogenous signaling molecules, such as tryptophan derivatives, enabling interactions with proteins and nucleic acids. Specific mechanisms include:
-
Enzyme Inhibition: The acetylated amino group competes with natural substrates for binding sites in enzymes like tryptophan hydroxylase.
-
Receptor Modulation: Structural similarity to serotonin allows partial agonism/antagonism at 5-HT receptors, though in vitro studies are pending.
-
pH Buffering: The beta-alanine moiety may enhance intracellular buffering capacity, akin to carnosine in muscle tissues .
Preliminary assays indicate moderate antibacterial activity against Gram-positive bacteria (MIC = 32 µg/mL for Staphylococcus aureus), likely due to membrane disruption via hydrophobic indole interactions. Cytotoxicity studies on human cell lines (e.g., HEK293) show low toxicity (IC₅₀ > 100 µM), suggesting a favorable therapeutic index.
Applications in Scientific Research
Pharmaceutical Development
N-Indolylacetyl-beta-alanine serves as a scaffold for anticancer agents. For instance, derivatives with appended platinum complexes exhibit enhanced DNA cross-linking activity in colorectal cancer models. Its indole core also facilitates the design of protease inhibitors targeting HIV-1.
Organic Synthesis
The compound acts as a chiral building block in asymmetric synthesis. Its carboxylic acid group enables conjugation to resins for solid-phase peptide synthesis, while the indole ring participates in Pd-catalyzed cross-coupling reactions.
Material Science
Incorporated into polymers, N-Indolylacetyl-beta-alanine enhances thermal stability (T₅% degradation = 280°C) and imparts fluorescence, making it suitable for optoelectronic devices.
Comparison with Structural Analogues
To contextualize its properties, N-Indolylacetyl-beta-alanine is compared to related indole derivatives:
The addition of the beta-alanine chain in N-Indolylacetyl-beta-alanine augments solubility and metal-chelating capacity compared to simpler indole acetamides .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume